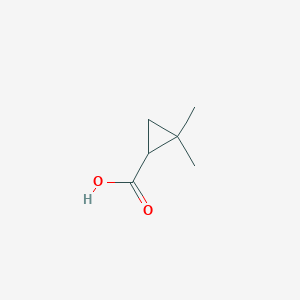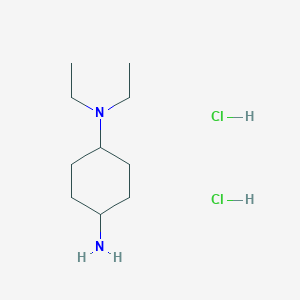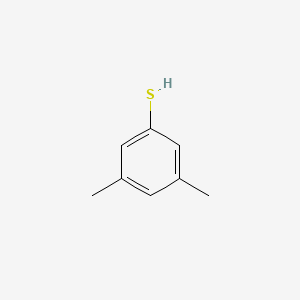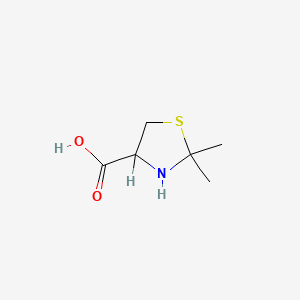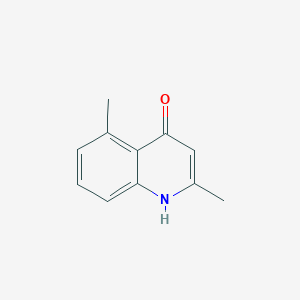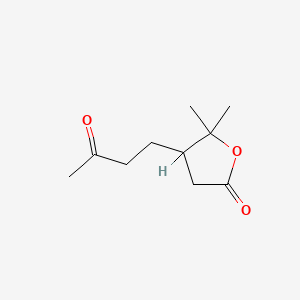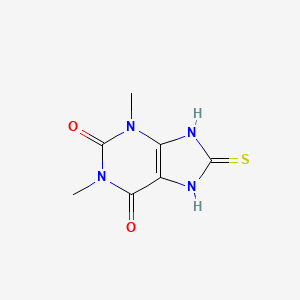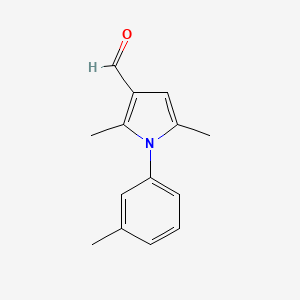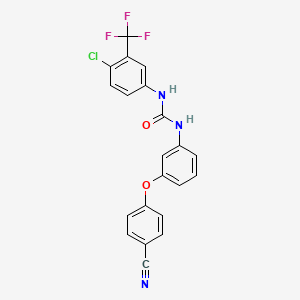
SC-43
Übersicht
Beschreibung
SC-43 ist ein potenter und oral aktiver Agonist der SH2-Domänen-enthaltenden Phosphatase 1 (SHP-1), auch bekannt als Proteintyrosinphosphatase nicht-rezeptor-Typ 6 (PTPN6). Es hemmt die Phosphorylierung des Signaltransduktor- und Aktivators der Transkription 3 (STAT3) und induziert die Apoptose von Zellen. This compound hat antifibrotische und Antikrebswirkungen gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Sorafenib ausgehen, einem bekannten Kinaseinhibitor. Der Syntheseweg beinhaltet die Modifikation von Sorafenib, um seine Aktivität als SHP-1-Agonist zu verstärken. Die spezifischen Reaktionsbedingungen und Schritte sind proprietär und werden in der Öffentlichkeit nicht im Detail veröffentlicht .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, um das Endprodukt zu isolieren. Die genauen industriellen Methoden sind proprietär und nicht öffentlich zugänglich .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SC-43 is synthesized through a series of chemical reactions starting from sorafenib, a known kinase inhibitor. The synthetic route involves the modification of sorafenib to enhance its activity as an SHP-1 agonist. The specific reaction conditions and steps are proprietary and not publicly disclosed in detail .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the final product. The exact industrial methods are proprietary and not publicly available .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SC-43 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation oxidierte this compound-Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der SHP-1-Aktivität und ihrer Rolle in verschiedenen biochemischen Stoffwechselwegen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, insbesondere auf diejenigen, die STAT3 betreffen.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs und fibrotischen Erkrankungen.
Industrie: Verwendet bei der Entwicklung neuer Therapeutika, die auf SHP-1 und verwandte Signalwege abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Aktivierung von SHP-1, was zur Dephosphorylierung von STAT3 führt. Diese Hemmung der STAT3-Phosphorylierung führt zur Herunterregulierung von nachgeschalteten Zielen wie Cyclin B1 und Cdc2, was zu einem G2-M-Zellzyklusarrest und zum Zelltod durch Apoptose führt. This compound bindet direkt an die N-SH2-Domäne von SHP-1, hebt seine Autoinhibition auf und verstärkt seine Phosphataseaktivität .
Wissenschaftliche Forschungsanwendungen
SC-43 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study SHP-1 activity and its role in various biochemical pathways.
Biology: Investigated for its effects on cell signaling pathways, particularly those involving STAT3.
Medicine: Explored for its potential therapeutic effects in treating cancers and fibrotic diseases.
Industry: Utilized in the development of new therapeutic agents targeting SHP-1 and related pathways.
Wirkmechanismus
SC-43 exerts its effects by activating SHP-1, which leads to the dephosphorylation of STAT3. This inhibition of STAT3 phosphorylation results in the downregulation of downstream targets such as cyclin B1 and Cdc2, leading to G2-M cell cycle arrest and apoptotic cell death. This compound binds directly to the N-SH2 domain of SHP-1, relieving its autoinhibition and enhancing its phosphatase activity .
Vergleich Mit ähnlichen Verbindungen
SC-43 wird mit anderen SHP-1-Agonisten wie SC-78 und Regorafenib verglichen. Während SC-78 ebenfalls ein potenter SHP-1-Agonist ist, hat this compound in bestimmten präklinischen Modellen eine größere Wirksamkeit gezeigt. Regorafenib, ein bekannter Kinaseinhibitor, war bei der Hemmung der STAT3-Phosphorylierung im Vergleich zu this compound und SC-78 weniger wirksam .
Liste ähnlicher Verbindungen
SC-78: Ein weiterer SHP-1-Agonist mit ähnlichen, aber etwas weniger starken Wirkungen im Vergleich zu this compound.
Regorafenib: Ein Kinaseinhibitor mit einer gewissen SHP-1-Agonistaktivität, aber weniger wirksam als this compound.
Eigenschaften
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[3-(4-cyanophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2/c22-19-9-6-15(11-18(19)21(23,24)25)28-20(29)27-14-2-1-3-17(10-14)30-16-7-4-13(12-26)5-8-16/h1-11H,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWSQJZKMUZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400989-25-4 | |
| Record name | SC-43 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400989254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SC-43 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT4AQX5MLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



